![molecular formula C20H24N6O3 B2513974 tert-Butyl 2-(pyrazin-2-yl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate CAS No. 1439904-55-8](/img/structure/B2513974.png)
tert-Butyl 2-(pyrazin-2-yl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound likely involves multi-step reactions, including cyclization, esterification, and functional group transformations. Researchers have explored various synthetic routes, optimizing conditions for high yields and purity. Notably, palladium-catalyzed alkoxycarbonylation of sterically hindered olefins has been employed .
Applications De Recherche Scientifique
Cardiovascular Research
Research into cardiovascular agents has included the synthesis of compounds with structures related to tert-Butyl 2-(pyrazin-2-yl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate. For example, 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyrrole and pyrazine, have shown promising potential as cardiovascular agents due to their coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Organic Synthesis and Characterization
The compound has been a focus in the synthesis and structural characterization of complex organic molecules. For instance, tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, a structurally related compound, was synthesized and characterized, highlighting the diversity of potential applications in medicinal chemistry and drug design (Naveen et al., 2007).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, novel pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones were synthesized, demonstrating the versatility of related compounds in creating diverse heterocyclic systems that may have pharmaceutical relevance (Mokrov et al., 2010).
Advanced Materials
The synthesis, characterization, and analysis of related compounds have contributed to the development of advanced materials. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its characterization through thermal, X-ray, and DFT analyses provided insights into the molecular and crystal structure, paving the way for potential applications in material science (Çolak et al., 2021).
Synthetic Methodologies
Research has also focused on developing novel synthetic methodologies using related compounds. For example, a novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides was developed, showcasing the utility of tert-butyl derivatives in facilitating complex organic reactions (Umehara et al., 2016).
Propriétés
IUPAC Name |
tert-butyl 2-pyrazin-2-yl-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-20(2,3)29-19(28)26-12-15-13(16(26)18(27)25-8-4-5-9-25)10-23-17(24-15)14-11-21-6-7-22-14/h6-7,10-11,16H,4-5,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZRMSHMBULTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC(=NC=C2C1C(=O)N3CCCC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(pyrazin-2-yl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.